
Sodium tungsten oxide (Na2W2O7)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tungsten oxide, with the chemical formula Na2W2O7, is an inorganic compound that belongs to the family of tungsten oxides. It is a white crystalline solid that is soluble in water and is known for its high thermal stability and unique chemical properties. Sodium tungsten oxide is used in various industrial and scientific applications due to its ability to act as a catalyst and its role in the synthesis of other tungsten-based compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tungsten oxide can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO3) with sodium carbonate (Na2CO3) at high temperatures. The reaction is as follows: [ \text{WO}_3 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{W}_2\text{O}_7 + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, sodium tungsten oxide is often produced by the solid-phase synthesis of tungsten trioxide and sodium carbonate. The mixture is heated in a platinum crucible to achieve the desired reaction. This method ensures high purity and yields of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium tungsten oxide can act as an oxidizing agent in the presence of hydrogen peroxide (H2O2), converting alcohols to aldehydes or ketones.
Reduction: It can be reduced to tungsten metal using hydrogen gas (H2) at high temperatures.
Substitution: Sodium tungsten oxide reacts with hydrochloric acid (HCl) to form tungsten trioxide (WO3) and sodium chloride (NaCl): [ \text{Na}_2\text{W}_2\text{O}_7 + 2\text{HCl} \rightarrow 2\text{WO}_3 + 2\text{NaCl} + \text{H}_2\text{O} ]
Major Products Formed: The major products formed from these reactions include tungsten trioxide, tungsten metal, and various tungsten-based compounds .
Wissenschaftliche Forschungsanwendungen
Sodium tungsten oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Medicine: It has shown promise as an anti-diabetic agent by enhancing insulin activity and glucose metabolism.
Industry: Sodium tungsten oxide is used in the production of fireproofing fabrics and anti-corrosive agents.
Wirkmechanismus
Sodium tungsten oxide operates primarily through its ability to facilitate and catalyze various chemical reactions. As a source of tungsten ions, it acts as a mild oxidizing agent. The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state. This reactivity is crucial in the production of phosphors and organic synthesis where tungstate ions serve as catalysts .
Vergleich Mit ähnlichen Verbindungen
Sodium tungsten oxide can be compared with other tungsten-based compounds such as:
Tungsten trioxide (WO3): Known for its electrochromic properties and used in smart windows and displays.
Cesium tungsten oxide (Cs0.33WO3): Used in transparent solar filters due to its ability to shield near-infrared light.
Lithium tungstate (Li2WO4): Employed in density separation processes and as a catalyst in organic reactions.
Sodium tungsten oxide is unique due to its high thermal stability and versatility as a catalyst in various chemical reactions. Its ability to act as both an oxidizing and reducing agent makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
13721-35-2 |
|---|---|
Molekularformel |
Na2O7W-12 |
Molekulargewicht |
341.82 g/mol |
IUPAC-Name |
disodium;oxygen(2-);tungsten |
InChI |
InChI=1S/2Na.7O.W/q2*+1;7*-2; |
InChI-Schlüssel |
XKBPJRRQHLMCGS-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


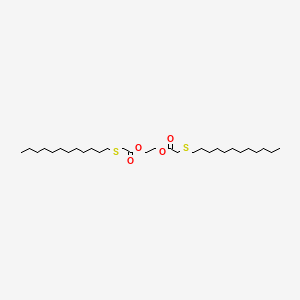


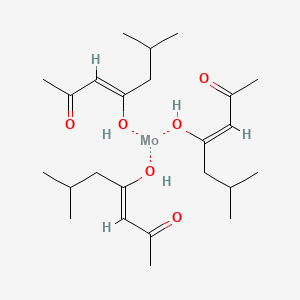
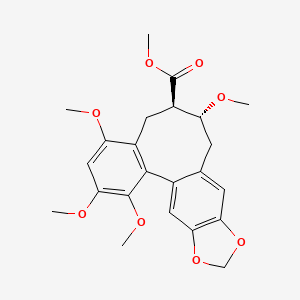

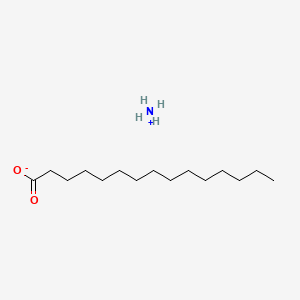
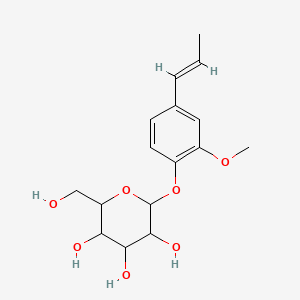
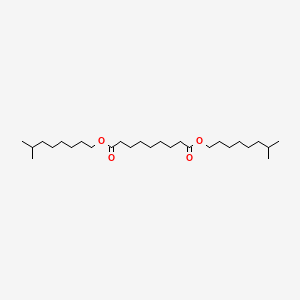



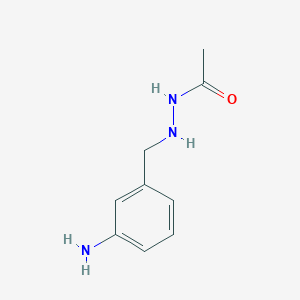
![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)
